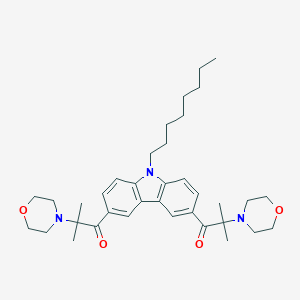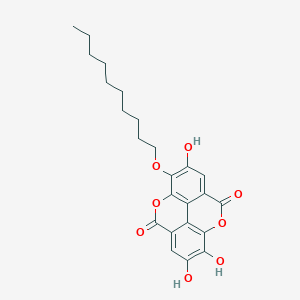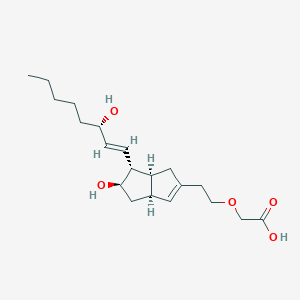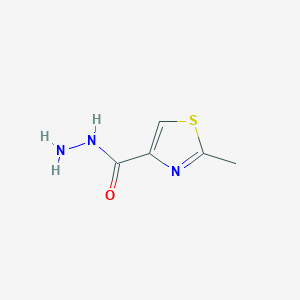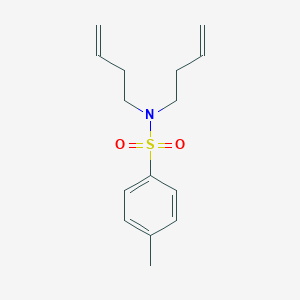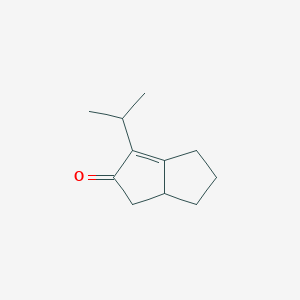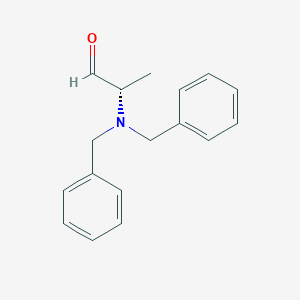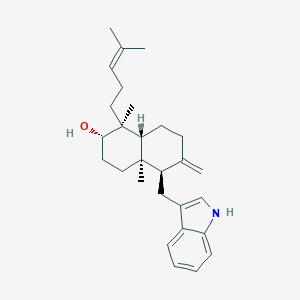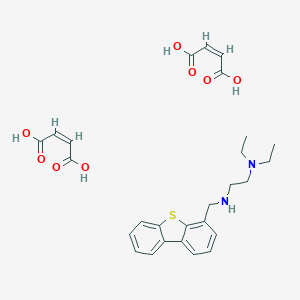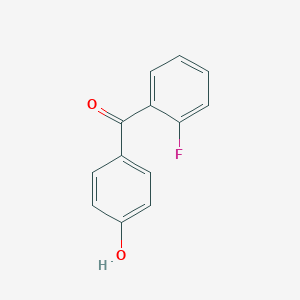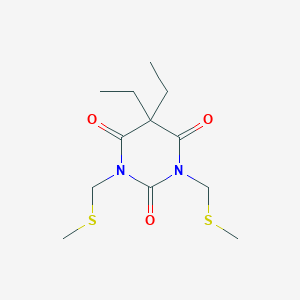
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which can have a variety of effects on cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- are varied and depend on the specific biological system being studied. It has been found to have an inhibitory effect on cell proliferation, making it a potential anti-cancer agent. It has also been found to have an effect on the immune system, with studies showing that it can modulate the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- in lab experiments is its potent inhibitory effect on enzymes. This makes it a valuable tool for studying enzyme kinetics and inhibition. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain biological systems.
Zukünftige Richtungen
There are several future directions for research involving 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl-. One direction is to investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to study its effects on the immune system in more detail, with the aim of developing new immunomodulatory therapies. Additionally, studies could be done to investigate the potential use of this compound in treating other diseases, such as viral infections.
Synthesemethoden
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- can be achieved through the reaction of 1,3-bis((methylthio)methyl)-5,5-diethylbarbituric acid with acetic anhydride in the presence of a catalyst. This method yields a high purity product and has been widely used in research studies.
Wissenschaftliche Forschungsanwendungen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- has been extensively used in scientific research to study various biological processes. It has been found to have a potent inhibitory effect on certain enzymes, making it a valuable tool for studying enzyme kinetics and inhibition.
Eigenschaften
CAS-Nummer |
100849-45-4 |
|---|---|
Produktname |
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- |
Molekularformel |
C12H20N2O3S2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
5,5-diethyl-1,3-bis(methylsulfanylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S2/c1-5-12(6-2)9(15)13(7-18-3)11(17)14(8-19-4)10(12)16/h5-8H2,1-4H3 |
InChI-Schlüssel |
CXYSTQJHUVPTAU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CSC)CSC)CC |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CSC)CSC)CC |
Andere CAS-Nummern |
100849-45-4 |
Synonyme |
5,5-diethyl-1,3-bis(methylsulfanylmethyl)-1,3-diazinane-2,4,6-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
